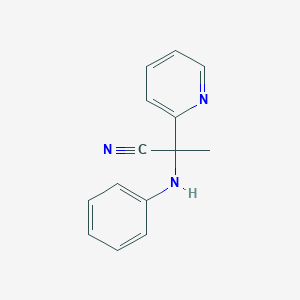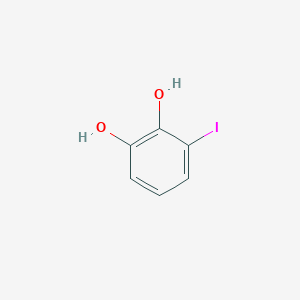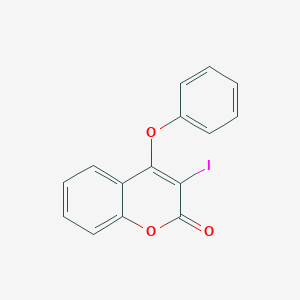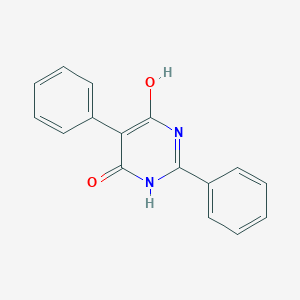
2,5-Diphenyl-4,6-pyrimidinediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Diphenyl-4,6-pyrimidinediol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound containing a pyrimidine ring and two phenyl groups.
Wissenschaftliche Forschungsanwendungen
2,5-Diphenyl-4,6-pyrimidinediol has been studied extensively for its potential applications in various fields, including medicinal chemistry, organic electronics, and materials science. In medicinal chemistry, it has been shown to have anticancer, antiviral, and anti-inflammatory properties. In organic electronics, it has been used as a hole-transporting material in organic light-emitting diodes. In materials science, it has been used as a building block for the synthesis of novel polymers and materials.
Wirkmechanismus
The mechanism of action of 2,5-Diphenyl-4,6-pyrimidinediol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, it has been shown to induce apoptosis by inhibiting the activity of the proteasome and activating the p53 pathway. In viral infections, it has been shown to inhibit the replication of the virus by blocking viral proteases and polymerases. In inflammation, it has been shown to inhibit the production of pro-inflammatory cytokines by blocking the NF-κB pathway.
Biochemische Und Physiologische Effekte
2,5-Diphenyl-4,6-pyrimidinediol has been shown to have various biochemical and physiological effects, depending on the target cell or tissue. In cancer cells, it has been shown to induce cell death and inhibit tumor growth. In viral infections, it has been shown to reduce viral load and inhibit viral replication. In inflammation, it has been shown to reduce the production of pro-inflammatory cytokines and alleviate symptoms of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,5-Diphenyl-4,6-pyrimidinediol in lab experiments include its relatively simple synthesis method, its diverse range of potential applications, and its ability to selectively target specific enzymes and signaling pathways. However, the limitations include its low solubility in water, its potential toxicity at high concentrations, and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on 2,5-Diphenyl-4,6-pyrimidinediol. One direction is to explore its potential applications in other fields, such as catalysis, energy storage, and sensors. Another direction is to optimize its synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential side effects and toxicity at different concentrations.
Synthesemethoden
The synthesis of 2,5-Diphenyl-4,6-pyrimidinediol can be achieved through various methods, including the reaction of 2-aminopyrimidine with benzaldehyde in the presence of a catalyst. Another method involves the reaction of 4,6-dichloro-2-aminopyrimidine with phenylboronic acid in the presence of a palladium catalyst. The yield of the reaction depends on the reaction conditions and the purity of the starting materials.
Eigenschaften
CAS-Nummer |
29133-86-6 |
|---|---|
Produktname |
2,5-Diphenyl-4,6-pyrimidinediol |
Molekularformel |
C16H12N2O2 |
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
4-hydroxy-2,5-diphenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C16H12N2O2/c19-15-13(11-7-3-1-4-8-11)16(20)18-14(17-15)12-9-5-2-6-10-12/h1-10H,(H2,17,18,19,20) |
InChI-Schlüssel |
XYXQJMOZTJTMBV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(N=C(NC2=O)C3=CC=CC=C3)O |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(N=C(NC2=O)C3=CC=CC=C3)O |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



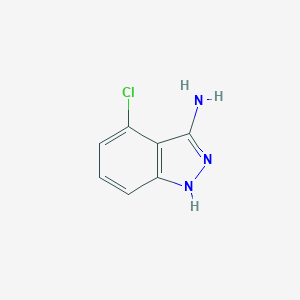
![[(E)-4-hydroxy-3-methylbut-2-enyl]azanium;chloride](/img/structure/B189250.png)

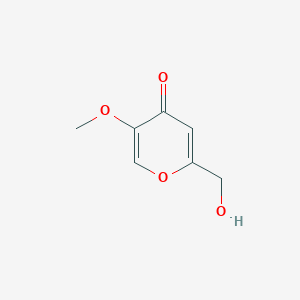

![(1S,9S)-t-butyl 9-amino-octahydro-10-oxo-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate](/img/structure/B189256.png)
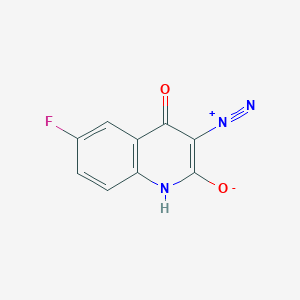
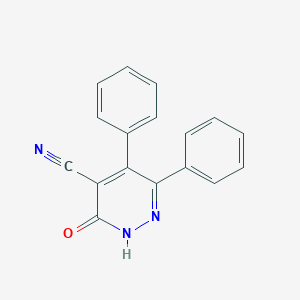
![3-(2-chloroethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B189266.png)


